molecular formula C57H90O25 B12304201 gordonoside J CAS No. 1293918-32-7

gordonoside J

Cat. No.: B12304201
CAS No.: 1293918-32-7
M. Wt: 1175.3 g/mol
InChI Key: GMMMRIWOKNYPOM-BFYDJWHYSA-N
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Description

Gordonoside J is a triterpenoid saponin compound isolated from the stems of Gordonia chrysandra. It is characterized by its complex structure, which includes a tetrasaccharide residue attached via a glycosidic linkage. This compound exhibits a strong inhibitory effect on nitric oxide production, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for gordonoside J are not well-documented. the extraction process from plant sources remains a primary method. This involves the use of solvents like ethanol to isolate the compound from the plant material.

Chemical Reactions Analysis

Types of Reactions

Gordonoside J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

Gordonoside J has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gordonoside J involves its interaction with molecular targets that regulate nitric oxide production. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, which is a key mediator of inflammation. This inhibition occurs through the modulation of signaling pathways involved in the inflammatory response .

Properties

CAS No.

1293918-32-7

Molecular Formula

C57H90O25

Molecular Weight

1175.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9S,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O25/c1-10-23(2)47(73)77-32-18-52(3,4)17-25-24-11-12-30-54(7)15-14-31(53(5,6)29(54)13-16-55(30,8)56(24,9)44(69)45(70)57(25,32)22-59)78-51-43(82-49-38(67)36(65)35(64)28(19-58)76-49)40(39(68)41(80-51)46(71)72)79-50-42(34(63)27(61)21-75-50)81-48-37(66)33(62)26(60)20-74-48/h10-11,25-45,48-51,58-70H,12-22H2,1-9H3,(H,71,72)/b23-10-/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42+,43+,44-,45+,48-,49-,50-,51+,54-,55+,56-,57+/m0/s1

InChI Key

GMMMRIWOKNYPOM-BFYDJWHYSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H]([C@@H]([C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)O)CO)(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(C(C(C3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)O)CO)(C)C

Origin of Product

United States

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